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Compound of Interest

Compound Name: Tersolisib

CAS No.: 2883540-92-7

Cat. No.: B15542504

Get Quote

Tersolisib, also known as STX-478, is an investigational, orally bioavailable, and central

nervous system (CNS) penetrant allosteric inhibitor of the phosphoinositide 3-kinase alpha

(PI3Kα) enzyme.[1][2][3] It is specifically designed to be a mutant-selective inhibitor, targeting

oncogenic mutations in the PIK3CA gene, most notably the H1047X substitution, while sparing

the wild-type (WT) enzyme.[1][4] This selectivity aims to provide a more favorable therapeutic

window and reduce the metabolic side effects often associated with broader PI3K inhibitors.[4]

[5]

Chemical Structure and Identifiers
Tersolisib is a synthetic organic compound with a complex heterocyclic structure.[3] Its

chemical identity is defined by several key identifiers.
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Identifier Value Source

IUPAC Name

1-(2-aminopyrimidin-5-yl)-3-

[(1R)-1-(5,7-difluoro-3-methyl-

1-benzofuran-2-yl)-2,2,2-

trifluoroethyl]urea

[6]

Molecular Formula C₁₆H₁₂F₅N₅O₂ [2][6]

CAS Number 2883540-92-7 [2][6]

SMILES

CC1=C(OC2=C1C=C(C=C2F)

F)--INVALID-LINK--

NC(=O)NC3=CN=C(N=C3)N

[6]

InChIKey
LGPNQALKGDDVBD-

CYBMUJFWSA-N
[6][7]

Synonyms
STX-478, STX478,

LY4064809, AGX9NKC8M9
[1][6][8]

Physicochemical and Pharmacological Properties
The physicochemical properties of Tersolisib influence its formulation, delivery, and

pharmacokinetic profile. Its pharmacological properties are defined by its potency, selectivity,

and mechanism of action.

Physicochemical Properties
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Property Value Source

Molecular Weight 401.29 g/mol [2][6]

Appearance White to off-white solid [2]

XLogP3-AA 2.5 [6]

Hydrogen Bond Donor Count 3 [6]

Solubility (in vitro)
DMSO: 100 mg/mL (249.20

mM)
[2]

Solubility (in vivo)

≥ 6.25 mg/mL (15.57 mM) in

10% DMSO, 40% PEG300,

5% Tween-80, 45% Saline

[2][9]

Storage (Powder)
-20°C for 3 years; 4°C for 2

years
[2][9]

Storage (In Solvent)
-80°C for 6 months; -20°C for 1

month
[2]

Pharmacological Properties
Tersolisib is a potent inhibitor of mutant PI3Kα, demonstrating significant selectivity over the

wild-type enzyme. This is crucial for its proposed mechanism of action, which involves targeting

cancer cells harboring PIK3CA mutations while minimizing effects on normal cells.
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Parameter Value Details Source

Target
PI3Kα (mutant-

selective)

Allosteric inhibitor

targeting mutations

like H1047R/X.

[1][4][5]

IC₅₀ (T47D cells) 116 nM

Antiproliferative

activity in human

breast cancer cells

(72 hr incubation).

[2]

IC₅₀ (PI3Kα H1047R) 9.4 nM

Potent inhibition of the

common H1047R

kinase-domain

mutation.

[4]

Selectivity

~14-fold greater for

mutant PI3Kα over

wild-type.

Sparing the wild-type

form is intended to

reduce metabolic

dysfunction.

[4]

Bioavailability Orally bioavailable

Suitable for oral

administration in

clinical settings.

[1]

BBB Penetration CNS-penetrant

Has the ability to

cross the blood-brain

barrier.

[1][3]

Mechanism of Action: The PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR signaling pathway is a critical regulator of numerous cellular processes,

including cell growth, proliferation, survival, and metabolism.[10][11][12] Hyperactivation of this

pathway, often driven by mutations in genes like PIK3CA, is a common feature in many

cancers.[5][7]

Tersolisib exerts its antineoplastic effects by selectively binding to and inhibiting the activity of

mutated PI3Kα, specifically the H1047X mutant form.[1][6] This allosteric inhibition prevents the

phosphorylation of PIP2 to PIP3, a crucial step in activating downstream signaling.[11] By
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blocking this action, Tersolisib effectively suppresses the entire PI3K/AKT/mTOR cascade,

leading to the inhibition of tumor cell growth and the induction of apoptosis in cancer cells that

carry the PIK3CA H1047X mutation.[1][6]
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Tersolisib's inhibition of the PI3K/AKT/mTOR signaling pathway.
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Experimental Protocols
The preclinical evaluation of Tersolisib involved various in vitro and in vivo assays to

determine its efficacy and mechanism of action.

In Vitro Antiproliferation Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Tersolisib against

cancer cell lines.

Methodology:

Cell Culture: Human cancer cell lines, such as T47D (breast cancer) or MCF10A harboring

specific PIK3CA mutations, are cultured in appropriate media and conditions.[2]

Treatment: Cells are seeded in multi-well plates and treated with a range of concentrations of

Tersolisib (e.g., 0-10,000 nM).[2][9]

Incubation: The treated cells are incubated for a specified period, typically 72 hours, to allow

for the compound to exert its effect.[2]

Viability Assessment: Cell viability is measured using a luminescent cell viability assay, such

as the CellTiter-Glo® assay. This assay quantifies ATP, an indicator of metabolically active

cells.[2]

Data Analysis: The luminescence data is used to generate dose-response curves, from

which the IC₅₀ value is calculated. The IC₅₀ represents the concentration of Tersolisib
required to inhibit cell growth by 50%.[13]

In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of Tersolisib in a living organism.

Methodology:

Animal Model: Immunocompromised mice (e.g., female BALB/c nude mice) are used to

prevent rejection of human tumor cells.[2]
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Tumor Implantation: Human cancer cells, such as CAL-33 (head and neck squamous cell

carcinoma), are implanted subcutaneously into the mice to establish a xenograft tumor

model.[2]

Treatment Administration: Once tumors reach a specified volume, mice are randomized into

treatment and control groups. Tersolisib is administered orally (p.o.) at various doses (e.g.,

30 mg/kg, 100 mg/kg) daily for a defined period (e.g., 28 days).[2]

Tumor Measurement: Tumor volume is measured regularly throughout the study to assess

the effect of the treatment.

Endpoint Analysis: At the end of the study, the dose-dependent reduction in tumor volume is

analyzed to determine the in vivo efficacy of Tersolisib.[2]
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Workflow for an in vivo xenograft efficacy study.
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Clinical Development
Tersolisib is currently under investigation in clinical trials for patients with advanced solid

tumors.[5][8] The ongoing Phase 1/2 PIKALO-1 study (NCT05768139) is evaluating Tersolisib
both as a monotherapy and in combination with other anticancer agents.[5][8][14] Early results

in breast cancer patients from this trial have shown promising monotherapy activity.[15]

Furthermore, a Phase 3 trial, PIKALO-2 (NCT07174336), has been initiated to evaluate

Tersolisib in combination with endocrine therapy and a CDK4/6 inhibitor for the first-line

treatment of ER-positive, HER2-negative advanced breast cancer with a PIK3CA mutation.[7]

[15] These trials are designed to establish the safety, efficacy, and optimal therapeutic use of

Tersolisib in a clinical setting.
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Logical relationship of Tersolisib's selectivity and outcomes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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